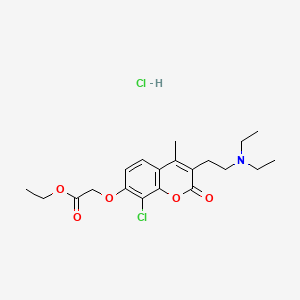

Cloricromen hydrochloride

Overview

Description

Cloricromen (hydrochloride), also known as Cloricromene hydrochloride, is a compound that functions primarily as a platelet aggregation inhibitor. This means it effectively prevents the clumping together of platelets, which is a crucial step in the formation of blood clots. Cloricromen is also known for its coronary vasodilatory properties, making it useful in the treatment of various cardiovascular conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cloricromen involves several key steps:

Base-catalyzed alkylation: Ethyl acetoacetate is alkylated with 2-chlorotriethylamine to form an intermediate compound.

Disulfonation and Chlorination: Resorcinol is disulfonated using 96% sulfuric acid to produce a disulfonic acid, which is then chlorinated with potassium chlorate to yield 5-chloro-4,6-dihydroxybenzene-1,3-disulfonic acid. The sulfonate groups are removed in dilute acid to obtain 2-chlororesorcinol.

Condensation Reaction: An acid-catalyzed condensation reaction between the intermediate from the first step and 2-chlororesorcinol produces another intermediate.

Ether Formation: The phenolic hydroxyl group of the intermediate undergoes ether formation with ethyl bromoacetate to complete the synthesis of Cloricromen.

Industrial Production Methods: The industrial production of Cloricromen follows the same synthetic route but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: Cloricromen can undergo oxidation reactions, particularly at the diethylaminoethyl side chain.

Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

Substitution: The chlorine atom in Cloricromen can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Oxidized derivatives of Cloricromen.

Reduction: Reduced forms of Cloricromen with altered functional groups.

Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Cloricromen has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of platelet aggregation and vasodilation.

Biology: Investigated for its effects on cellular processes related to blood clotting and cardiovascular health.

Medicine: Explored as a potential therapeutic agent for preventing thrombosis and treating cardiovascular diseases.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes

Mechanism of Action

Cloricromen exerts its effects by inhibiting the aggregation of platelets. It achieves this by interfering with the signaling pathways that lead to platelet activation and clumping. The compound targets specific receptors on the platelet surface, preventing the binding of agonists that would normally trigger aggregation. This action helps to maintain blood flow and prevent the formation of clots .

Comparison with Similar Compounds

Carbocromen: An analogue of Cloricromen without the chlorine substituent.

Dipyridamole: Another platelet aggregation inhibitor with vasodilatory properties.

Ticlopidine: A compound that inhibits platelet aggregation through a different mechanism.

Uniqueness of Cloricromen: Cloricromen is unique due to its dual action as both a platelet aggregation inhibitor and a coronary vasodilator. This combination of properties makes it particularly effective in the treatment of cardiovascular conditions where both platelet aggregation and vasoconstriction are concerns .

Properties

IUPAC Name |

ethyl 2-[8-chloro-3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClNO5.ClH/c1-5-22(6-2)11-10-15-13(4)14-8-9-16(26-12-17(23)25-7-3)18(21)19(14)27-20(15)24;/h8-9H,5-7,10-12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCZJRFQJNGCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC)Cl)OC1=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046499 | |

| Record name | Cloricromen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74697-28-2 | |

| Record name | Cloricromen hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074697282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloricromen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(8-chloro-3-(2-(diethylamino)ethyl)-4-methyl-2-oxo-2H-chromen-7-yloxy)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLORICROMEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/931696CA9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E)-7-hydroxy-2,8-dimethyldeca-2,4-dienoate](/img/structure/B1257073.png)

![ethyl (2E)-2-[(4-hydroxyphenyl)methylidene]-3-oxo-7-phenyl-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1257081.png)

![(1S,3E,4R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexan-1-ol](/img/structure/B1257082.png)

![(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-6,15-dihydroxy-19-[(4-hydroxyphenyl)methyl]-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione](/img/structure/B1257085.png)

![(1R,2S,4S)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane](/img/structure/B1257089.png)